![molecular formula C21H34BN3O4 B6334051 5-(4-[(叔丁氧羰基)氨基]哌啶-1-基)吡啶-3-硼酸频哪醇酯 CAS No. 1353878-38-2](/img/structure/B6334051.png)

5-(4-[(叔丁氧羰基)氨基]哌啶-1-基)吡啶-3-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

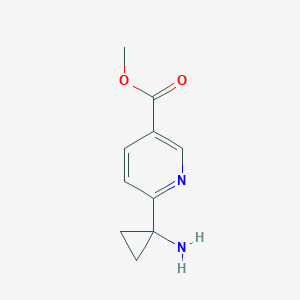

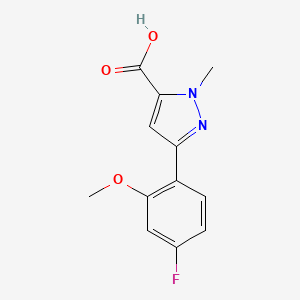

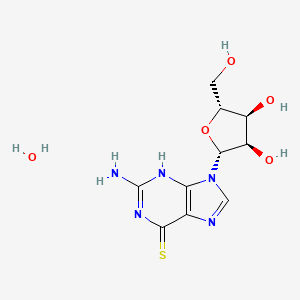

5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester is an important raw material and intermediate . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . This compound can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .

Synthesis Analysis

Pinacol boronic esters are developed for various processes, with properties tailored for specific applications . Protodeboronation of pinacol boronic esters is a significant process in their synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation .Molecular Structure Analysis

The molecular structure of this compound involves a boronic acid-based linkage, namely boronic acid esters . The planarity of the oxygen-boron-oxygen motif in the boronic ester plays an important role in minimizing steric interactions .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This compound can also participate in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its boronic ester moiety . The boronic ester moiety is relatively stable, readily prepared, and generally environmentally benign . The planarity of the oxygen-boron-oxygen motif in the boronic ester plays an important role in minimizing steric interactions .科学研究应用

合成和交叉偶联反应

5-(4-[(叔丁氧羰基)氨基]哌啶-1-基)吡啶-3-硼酸频哪醇酯用于各种合成工艺。一个值得注意的应用是它在钯催化的叔丁氧羰基化反应中的作用。这些过程涉及由硼酸或硼酸频哪醇酯(包括吡啶)形成叔丁酸酯,得到高效率的产品(李等人,2014)。此外,该化合物可用于铃木偶联反应,这是有机合成中形成碳-碳键的关键方法。此技术在制造复杂分子中至关重要,尤其是在药物研究中(帕特尔等人,2016)。

分析方法开发

在分析化学领域,该化合物由于易于水解而带来独特的挑战,因此有必要开发专门的方法来评估其纯度和稳定性。在药物开发的背景下,这一方面尤为关键(钟等人,2012)。

不对称合成

该化合物在氨基酸衍生物的不对称合成中发挥作用。这些过程在开发新药和研究生物过程(其中手性和立体化学至关重要)中非常重要(薛等人,2002)。

药物开发

在药物研究中,该化合物参与合成多种药物化合物。例如,它有助于制造抗菌剂和模拟生物结构(如在蛋白质-蛋白质相互作用中至关重要的 α-螺旋)的化合物(森等人,2000),(彼得斯等人,2013)。

有机合成

该化合物还用于合成复杂的化合物结构,如吡啶及其衍生物。这些合成有助于有机化学的发展以及新材料和化学品的开发(巴托尔等人,2016)。

作用机制

Target of Action

Boronic esters, such as this compound, are generally used as building blocks in organic synthesis . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound can also undergo protodeboronation, a process that involves the removal of the boron group .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of palladium-catalyzed cross-coupling reaction . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds, which is a crucial process in the synthesis of complex organic molecules . For example, it can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant .

未来方向

The future directions for this compound involve its potential use in the development of novel materials that show a longer lifetime and can be easily recycled . These materials, known as vitrimers, merge the properties of thermoplastics and thermosets . The compound’s quick exchange kinetics and the possibility of easy application in various polymer systems make it a promising candidate for such applications .

属性

IUPAC Name |

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-8-10-25(11-9-16)17-12-15(13-23-14-17)22-28-20(4,5)21(6,7)29-22/h12-14,16H,8-11H2,1-7H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGYBFCPAONMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)